molecular formula C9H13NO2 B8458703 2-methoxy-3-propan-2-yloxypyridine

2-methoxy-3-propan-2-yloxypyridine

Cat. No.: B8458703
M. Wt: 167.20 g/mol
InChI Key: ZJUWTDRRLNBDCS-UHFFFAOYSA-N
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Description

2-methoxy-3-propan-2-yloxypyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted with an isopropoxy group at the third position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-propan-2-yloxypyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-propan-2-yloxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-methoxy-3-propan-2-yloxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-3-propan-2-yloxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the isopropoxy group and has different chemical properties.

    3-Isopropoxypyridine: Lacks the methoxy group and exhibits different reactivity.

    2,3-Dimethoxypyridine: Contains two methoxy groups and has distinct chemical behavior.

Uniqueness

2-methoxy-3-propan-2-yloxypyridine is unique due to the presence of both isopropoxy and methoxy groups on the pyridine ring. This combination of substituents imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-methoxy-3-propan-2-yloxypyridine

InChI

InChI=1S/C9H13NO2/c1-7(2)12-8-5-4-6-10-9(8)11-3/h4-7H,1-3H3

InChI Key

ZJUWTDRRLNBDCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methanolate obtained by dissolving sodium (534 mg, 23.25 mmol) in MeOH (8 ml) was added a solution of 2-chloro-3-isopropoxy-pyridine (Stage 93.1.4, 1.14 g, 6.64 mmol) in MeOH (2 ml). The reaction mixture was heated at 150° C. by microwave irradiation for 25 min then concentrated and quenched with EtOAc and brine. The organic layer was dried over Na2SO4, filtered and evaporated to give the title compound as an oil (HPLC: tR 2.66 min (Method A); M+H=264 MS-ES)
Quantity
534 mg
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reactant
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8 mL
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1.14 g
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reactant
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Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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